N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide
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Overview
Description
N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a chloro-nitroaniline derivative reacts with a suitable amine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by solvents like DMF or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro functional groups but lacks the additional substituents present in the target compound.
2-Chloro-4-nitroaniline: Similar structure but different positioning of functional groups.
1-Chloro-4-nitrobenzene: Contains the chloro and nitro groups but lacks the amine and methoxy substituents.
Uniqueness
N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and chloro groups, along with the dimethylamino and methoxy substituents, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O6/c1-11(10-21-14-6-5-12(20)7-15(14)24(27)28)22-19(26)13-8-17(25(29)30)16(23(2)3)9-18(13)31-4/h5-9,11,21H,10H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQBCCSWISTOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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